molecular formula C16H14Cl3N3O3 B11711753 3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B11711753
M. Wt: 402.7 g/mol
InChI Key: MRPXKFUBGGRXCC-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C16H13Cl3N2O4 and a molecular weight of 403.652 g/mol . This compound is characterized by the presence of a benzamide core substituted with a trichloroethyl group and a nitrophenylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro compound, while reduction of the nitro group yields an amino compound .

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s trichloroethyl group and nitrophenylamino group play crucial roles in its reactivity and binding affinity. detailed studies on its exact mechanism are limited and ongoing .

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-4-2-5-11(8-10)14(23)21-15(16(17,18)19)20-12-6-3-7-13(9-12)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

MRPXKFUBGGRXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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